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Furan, 2-(2R)-oxiranyl-

Cat. No.: B13592063
CAS No.: 828915-75-9
M. Wt: 110.11 g/mol
InChI Key: SLPZDKCYRLRLED-ZCFIWIBFSA-N
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Description

Contextual Significance of Chiral Oxiranes and Furan (B31954) Derivatives in Chemical Synthesis

The importance of Furan, 2-(2R)-oxiranyl- is best understood by considering the individual contributions of its constituent moieties: chiral oxiranes and furan derivatives.

Chiral Oxiranes: These are highly valuable intermediates in organic synthesis due to the ring strain and polarity of the epoxide ring, which allows for regioselective and stereospecific ring-opening reactions with a wide variety of nucleophiles. researchgate.net The ability to introduce two adjacent functional groups with controlled stereochemistry makes them powerful precursors for the synthesis of enantiomerically pure compounds. researchgate.net Chiral catalysts, in particular, have become essential tools for creating specific enantiomers of complex molecules, which is crucial in fields like pharmacology where different enantiomers of a drug can have vastly different biological activities. hilarispublisher.com The application of chiral oxiranyl anions, for instance, offers a method to introduce the epoxide functional group while simultaneously increasing the complexity of the carbon skeleton. ignited.in

Furan Derivatives: The furan nucleus is a fundamental heterocyclic scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. numberanalytics.comresearchgate.netresearchgate.net Furans are considered versatile building blocks for creating more complex molecules and advanced materials like polymers. numberanalytics.comresearchgate.netnumberanalytics.com Their aromatic character, though less stable than benzene (B151609), allows them to participate in various substitution and cycloaddition reactions. numberanalytics.com The furan ring's presence in a molecule can enhance biological activity, and it serves as a privileged structure in medicinal chemistry for the development of new drugs with a wide spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netijabbr.comontosight.ai

The combination of these two motifs in Furan, 2-(2R)-oxiranyl- creates a synthon with significant potential for generating molecular diversity in the synthesis of complex natural products and biologically active molecules.

Historical Development and Emerging Research Trajectories for Furan, 2-(2R)-oxiranyl-

The development of synthetic routes to molecules like Furan, 2-(2R)-oxiranyl- is intrinsically linked to major advancements in general organic synthesis, particularly in the areas of furan synthesis and asymmetric epoxidation.

Historical Context: Historically, the synthesis of furans has been dominated by methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org The synthesis of chiral epoxides was revolutionized by the development of catalytic asymmetric epoxidation methods, most notably the Sharpless asymmetric epoxidation. This reaction allowed for the highly enantioselective conversion of prochiral allylic alcohols to chiral epoxides, a landmark achievement in stereoselective synthesis. clockss.org The preparation of enantiomerically pure oxiranes often involves either the use of a chiral pool (naturally occurring chiral molecules), derivatization, or asymmetric synthesis from prochiral substrates. researchgate.net

While specific early syntheses of Furan, 2-(2R)-oxiranyl- are not prominently documented in seminal literature, its conceptual synthesis would have emerged from the combination of these established methodologies. For instance, the epoxidation of 2-vinylfuran using a chiral catalyst would be a logical, modern approach.

Emerging Research: Current research is focused on developing more efficient, sustainable, and highly selective methods for the synthesis of substituted furans and chiral epoxides. The use of transition-metal catalysts, particularly gold and palladium, has enabled the synthesis of a wide variety of substituted furans under mild conditions. organic-chemistry.orgnih.gov For chiral epoxides, biocatalytic methods using enzymes like monooxygenases or epoxide hydrolases are gaining traction due to their excellent enantioselectivity and environmentally benign nature. researchgate.net

Research trajectories for Furan, 2-(2R)-oxiranyl- and related structures are directed towards their application in the total synthesis of complex natural products. For example, oxiranyl-substituted alkenes are key intermediates in the stereoselective construction of tetrahydrofuran (B95107) moieties found in marine polyketides like plakortone Q. jst.go.jp The development of novel organocatalytic methods also presents a promising avenue for the asymmetric synthesis of such chiral building blocks. researchgate.net Furthermore, the exploration of the reactivity of the furan ring in this specific compound, such as its participation in Diels-Alder reactions, followed by subsequent manipulation of the oxirane ring, opens up pathways to novel and complex heterocyclic systems.

Structural Elucidation Challenges and Stereochemical Importance of the (2R)-Oxiranyl Moiety

The structural characterization and, crucially, the confirmation of the absolute stereochemistry of molecules like Furan, 2-(2R)-oxiranyl- present specific challenges that are addressed by modern spectroscopic and analytical techniques.

Structural Elucidation: The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry.

NMR Spectroscopy: ¹H NMR provides information on the electronic environment of protons, their connectivity, and their relative stereochemistry through coupling constants. For Furan, 2-(2R)-oxiranyl-, characteristic signals would appear for the furan ring protons and the diastereotopic protons of the oxirane ring. ¹³C NMR is used to identify the number and type of carbon atoms. mdpi.com

IR Spectroscopy: This technique is used to identify the presence of functional groups. Characteristic C-O-C stretching frequencies for both the furan and oxirane rings would be expected. mdpi.com

Mass Spectrometry: This provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula.

A significant challenge lies in unambiguously determining the absolute configuration of the chiral center. While relative stereochemistry can often be inferred from NMR data (e.g., NOESY correlations), confirming the (R) or (S) configuration requires specific methods. jst.go.jp Chiroptical techniques such as measuring the optical rotation are fundamental. jst.go.jp For a definitive assignment, chemical correlation to a compound of known stereochemistry or the use of chiral derivatizing agents, such as Mosher's acid, followed by NMR analysis is often employed. clockss.orgjst.go.jp

Stereochemical Importance: The stereochemistry of a molecule is critical as it dictates its three-dimensional shape, which in turn governs its interactions with other chiral molecules, such as enzymes and receptors in biological systems. numberanalytics.com The (2R)-configuration of the oxiranyl moiety in Furan, 2-(2R)-oxiranyl- is of paramount importance for its role as a chiral building block.

The defined stereocenter allows for stereocontrolled synthesis, where the configuration of the starting material directs the formation of a specific stereoisomer in the product. masterorganicchemistry.com Ring-opening of the (2R)-oxirane with a nucleophile will proceed via an Sₙ2 mechanism, leading to inversion of configuration at the site of attack and the formation of two new, stereochemically defined functional groups. This makes Furan, 2-(2R)-oxiranyl- a powerful tool for introducing chirality and building stereocomplexity in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. hilarispublisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2 B13592063 Furan, 2-(2R)-oxiranyl- CAS No. 828915-75-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

828915-75-9

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

2-[(2R)-oxiran-2-yl]furan

InChI

InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2/t6-/m1/s1

InChI Key

SLPZDKCYRLRLED-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC=CO2

Canonical SMILES

C1C(O1)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for Furan, 2 2r Oxiranyl and Its Chiral Precursors

Stereoselective Epoxidation Strategies for Precursor Olefins

The most direct route to the chiral oxirane functionality involves the asymmetric epoxidation of an appropriate olefinic precursor, such as 2-vinylfuran. Success in this approach hinges on the ability to control the facial selectivity of the oxidant's attack on the double bond.

Sharpless Asymmetric Epoxidation Approaches

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of stereoselective synthesis, enabling the conversion of prochiral allylic alcohols into chiral epoxy alcohols with high enantioselectivity. researchgate.netmdpi.com This method utilizes a catalytic system composed of titanium tetraisopropoxide [Ti(OiPr)4], a chiral dialkyl tartrate ligand (most commonly diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and an oxidant, typically tert-butyl hydroperoxide (TBHP). researchgate.netmdpi.com

For the synthesis of a precursor to Furan (B31954), 2-(2R)-oxiranyl-, the substrate would be an allylic alcohol like (E)-1-(furan-2-yl)prop-2-en-1-ol. The facial selectivity of the epoxidation is dictated by the chirality of the tartrate ligand used. To achieve the (2R) configuration in the final product, the appropriate enantiomer of the tartrate ligand must be selected. Specifically, L-(+)-DET directs the epoxidation to one face of the double bond, while D-(−)-DET directs it to the opposite face. libretexts.org The catalyst is believed to be a dimeric titanium complex where the tartrate acts as a chiral bridge, creating a C2-symmetric environment that orchestrates the stereoselective delivery of the oxygen atom from the peroxide to the allylic alcohol coordinated to the titanium center. mdpi.com

The high degree of predictability and the excellent enantiomeric excesses (often >90% ee) make the Sharpless epoxidation a powerful tool for this transformation. mdpi.comlibretexts.org The reaction is particularly effective for allylic alcohols, where the hydroxyl group plays a crucial role in coordinating to the titanium catalyst and directing the epoxidation. researchgate.net

ComponentRole in Sharpless Epoxidation
Titanium tetraisopropoxide [Ti(OiPr)4] Lewis acidic metal center that coordinates both the substrate and the oxidant.
Dialkyl Tartrate (e.g., L-(+)-DET) Chiral ligand that creates the asymmetric environment for the catalyst.
tert-Butyl Hydroperoxide (TBHP) The stoichiometric oxidant that provides the oxygen atom for the epoxide.
Allylic Alcohol Substrate The molecule to be epoxidized; the hydroxyl group is key for directing the reaction.

Furan Ring Formation Strategies for (2R)-Oxiranyl-Containing Substrates

An alternative synthetic strategy involves constructing the furan ring from an acyclic precursor that already contains the required (2R)-oxirane stereocenter. This approach transfers the challenge from stereoselective epoxidation to regioselective cyclization.

Cyclization Reactions of 1,4-Dicarbonyl Precursors Incorporating Chiral Oxirane Functionality

The Paal-Knorr synthesis is a classical and widely used method for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the aromatic furan ring. wikipedia.orgalfa-chemistry.com

This method can be adapted for the synthesis of Furan, 2-(2R)-oxiranyl- by using a precursor where one of the carbonyl functionalities is masked or replaced by the chiral oxirane. alfa-chemistry.com For instance, a chiral γ-epoxy-α,β-unsaturated ketone can serve as a suitable substrate. Under acidic conditions, the epoxide ring can be opened to generate a hydroxyl group, which then participates in the cyclization cascade to form the furan ring, preserving the stereochemistry at the adjacent carbon. The reaction typically requires protic acids like sulfuric acid or Lewis acids. wikipedia.orgorganic-chemistry.org The primary challenge lies in the potential for acid-catalyzed side reactions involving the sensitive oxirane ring, requiring careful optimization of reaction conditions.

Metal-Catalyzed Cycloisomerization Routes

Transition metal catalysis offers powerful and often milder alternatives for constructing furan rings. researchgate.net Various metals, particularly gold and platinum, have been shown to effectively catalyze the cycloisomerization of substrates containing both an alkyne and an oxirane moiety. hud.ac.ukorganic-chemistry.org

Platinum catalysts, such as PtCl2, can promote the cycloisomerization of propargylic oxiranes. hud.ac.ukorganic-chemistry.org The proposed mechanism involves the activation of the alkyne by the platinum(II) catalyst, making it susceptible to intramolecular attack by the oxygen atom of the oxirane. This is followed by rearrangement and protiodemetalation to furnish the substituted furan. hud.ac.uk

Gold catalysts are particularly effective due to their high carbophilicity. researchgate.net Gold(I) and Gold(III) complexes can catalyze the cyclization of a wide range of functionalized alkynes. researchgate.netorganic-chemistry.org For substrates bearing an oxirane, gold catalysis can facilitate a tandem reaction where the oxirane oxygen attacks the gold-activated alkyne, initiating a cyclization cascade that leads to the furan product under mild conditions. maxapress.com This method is advantageous for its high functional group tolerance and the often neutral reaction conditions, which are favorable for preserving the integrity of the chiral oxirane. organic-chemistry.orgnih.gov

Metal CatalystTypical SubstrateGeneral Conditions
Platinum (e.g., PtCl2) Propargylic OxiranesDioxane/Water, 100 °C
Gold (e.g., AuCl3, TA-Au) Alkynyl Oxiranes, Allenyl KetonesAcetonitrile or other organic solvents, often at room temperature.
Rhodium (e.g., Rh(II) acetate) Diazo compounds with alkynyl groupsOrganic solvent
Indium (e.g., InCl3) Propargylic OxiranesOrganic solvent

Ring Expansion Protocols from Alkynic Oxiranes

A fascinating and efficient route to furans involves the metal-catalyzed ring expansion of alkynyl oxiranes. hud.ac.ukresearchgate.net In this process, the three-membered oxirane ring is incorporated into a new, five-membered furan ring. Gold catalysts have proven particularly adept at mediating this transformation. researchgate.net

The reaction mechanism is believed to commence with the coordination of the gold catalyst to the alkyne moiety, which triggers an intramolecular attack from the oxirane oxygen. maxapress.com This leads to the opening of the strained epoxide ring and the formation of an intermediate that can be depicted as a zwitterionic species or a gold-containing six-membered ring. Subsequent bond reorganization, often involving 1,2-migrations, results in the expansion to the thermodynamically stable aromatic furan system. maxapress.comnih.gov This strategy provides a highly convergent and atom-economical pathway to polysubstituted furans from readily accessible alkynyl oxiranes, effectively translating the stereochemical information from the oxirane into the final product.

Derivatization and Functionalization of the Furan, 2-(2R)-oxiranyl- Scaffold

The dual functionality of Furan, 2-(2R)-oxiranyl- offers a rich platform for chemical derivatization. Both the furan ring and the oxirane moiety can be selectively targeted to introduce new functional groups and build molecular complexity.

The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the directing effect of the oxiranyl substituent and the reaction conditions.

Electrophilic Substitution Reactions:

Nitration: Furan can be nitrated at low temperatures using mild nitrating agents like acetyl nitrate. pharmaguideline.com

Sulfonation: Sulfonation can be achieved using sulfur trioxide in pyridine (B92270) or dioxane at room temperature, typically leading to 2,5-disubstituted products. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. pharmaguideline.com Milder conditions, such as bromination in DMF or dioxane at low temperatures, can favor the formation of monobrominated furans. pharmaguideline.com

Friedel-Crafts Alkylation: Chiral Lewis acids can catalyze the enantioselective Friedel-Crafts alkylation of furans with o-quinone methides, yielding products in high yield and enantioselectivity. nih.gov

Metal-Catalyzed Cross-Coupling Reactions:

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of the furan ring, often following an initial halogenation or metalation step. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Reaction TypeCatalyst/ReagentsOutcome
Suzuki CouplingPalladium catalyst, boronic acidForms a new C-C bond
Stille CouplingPalladium catalyst, organostannaneForms a new C-C bond
Heck CouplingPalladium catalyst, alkeneForms a new C-C bond
Sonogashira CouplingPalladium/copper catalyst, terminal alkyneForms a new C-C bond

This table is a representation of common cross-coupling reactions applicable to furan derivatives.

The strained three-membered ring of the oxirane moiety is prone to ring-opening reactions with a variety of nucleophiles. These reactions can proceed under either acidic or basic conditions, and the regioselectivity is dependent on the reaction conditions and the nature of the nucleophile.

Acid-Catalyzed Ring Opening:

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For a terminal epoxide like Furan, 2-(2R)-oxiranyl-, nucleophilic attack generally occurs at the less substituted carbon in an SN2-like manner. However, if there is significant carbocation character development at the more substituted carbon, attack may occur there. organic-chemistry.org

Base-Catalyzed Ring Opening:

In the presence of a strong nucleophile and under basic or neutral conditions, the ring opening occurs via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to a predictable regiochemical outcome. organic-chemistry.org

Common Nucleophiles for Epoxide Ring Opening:

NucleophileProduct Type
Water (H₂O)1,2-Diol
Alcohols (ROH)β-Hydroxy ether
Amines (RNH₂)β-Amino alcohol
Thiols (RSH)β-Hydroxy thioether
Grignard Reagents (RMgX)Alcohol (after protonation)
Lithium Aluminum Hydride (LiAlH₄)Alcohol (after protonation)

This table summarizes the types of products obtained from the ring-opening of epoxides with various nucleophiles.

The stereochemistry of the (2R)-oxiranyl moiety dictates that these ring-opening reactions proceed with inversion of configuration at the center of nucleophilic attack, allowing for the synthesis of a variety of chiral functionalized molecules.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. While the direct use of Furan, 2-(2R)-oxiranyl- as a reactant in MCRs is not extensively documented in the reviewed literature, the synthesis of functionalized furans is often achieved through MCRs. nih.govnih.govbeilstein-journals.orgpreprints.orgbaranlab.org For instance, the Paal-Knorr synthesis, a classic method for furan formation, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org Modern variations of this and other MCRs allow for the rapid generation of diverse furan libraries.

The development of new MCRs that incorporate chiral epoxides like Furan, 2-(2R)-oxiranyl- would provide a highly efficient route to structurally diverse and stereochemically defined molecules.

Green Chemistry Approaches in the Synthesis of Furan, 2-(2R)-oxiranyl-

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of Furan, 2-(2R)-oxiranyl- and its derivatives can be approached from a green chemistry perspective, particularly given that its precursor, furfural (B47365), can be derived from renewable biomass.

Renewable Feedstocks: The use of furfural, obtained from the dehydration of pentose (B10789219) sugars found in agricultural waste, as a starting material aligns with the principle of using renewable resources. kit.edu

Catalytic Methods: The use of catalytic methods, especially those employing earth-abundant and non-toxic metals, is a cornerstone of green chemistry. Lewis acid-catalyzed reactions for the synthesis and functionalization of furans are well-established. The development of recyclable catalysts for these transformations further enhances their green credentials.

Atom Economy: Multi-component reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product, minimizing waste. nih.govnih.govbeilstein-journals.orgpreprints.orgbaranlab.org

Alternative Solvents and Reaction Conditions: The use of greener solvents, such as water or bio-derived solvents, or even solvent-free conditions, can significantly reduce the environmental impact of a synthesis. Microwave-assisted and ultrasound-promoted reactions can also contribute to more sustainable processes by reducing reaction times and energy consumption. The synthesis of bio-based epoxies from renewable resources like ferulic acid and furfuryl alcohol highlights the trend towards more sustainable polymer precursors.

Chemical Reactivity and Transformation Pathways of Furan, 2 2r Oxiranyl

Reactions of the Oxirane Ring

The high ring strain and the polarized carbon-oxygen bonds of the oxirane ring make it susceptible to attack by both nucleophiles and electrophiles, leading to ring-opening.

Nucleophilic attack on the epoxide ring is a common and synthetically useful transformation. The regioselectivity of this reaction—whether the nucleophile attacks the more substituted (C2) or less substituted (C3) carbon of the oxirane—is influenced by the nature of the nucleophile and the reaction conditions.

Facile preparation of (R)- and (S)-2-furyloxirane has been reported, along with studies on its regioselective nucleophilic ring-opening. researchgate.net Non-catalyzed additions of nucleophiles like alcohols and carboxylic acids to 2-furyloxirane have been shown to be regioselective. researchgate.netacs.org In general, the ring-opening of such functionalized epoxides is stereospecific and highly regiospecific, with the incoming nucleophile typically attacking the less substituted carbon atom. researchgate.net However, the use of certain organometallic reagents, such as Grignard and organolithium reagents, can lead to racemized products. thieme-connect.com The regioselectivity can be controlled by steric factors and the potential for chelation with Lewis acidic reagents. acs.org For instance, the use of copper in reactions can form a five-membered chelate, influencing the reaction pathway. thieme-connect.com

Table 1: Regioselectivity in Nucleophilic Ring-Opening of 2-Furyloxirane Derivatives
NucleophileCatalyst/ConditionsMajor Product (Attack at)Reference
AlcoholsUncatalyzedLess substituted carbon researchgate.netacs.org
Carboxylic AcidsUncatalyzedLess substituted carbon researchgate.netacs.org
Trimethylsilyl (B98337) azideTi(O-i-Pr)₄ or Al(O-i-Pr)₃Less substituted carbon researchgate.net
Grignard Reagents (RMgX)-Racemized products thieme-connect.com
Organolithium Reagents (RLi)-Racemized products thieme-connect.com

Under acidic conditions, the epoxide oxygen can be protonated, activating the ring towards attack by even weak nucleophiles. This acid-catalyzed ring-opening often follows a different regiochemical course compared to nucleophilic additions under neutral or basic conditions. The protonated epoxide can be opened by the furan (B31954) ring itself acting as an internal nucleophile, leading to cyclization products. Furan rings are known to be stable towards acid to some extent, especially with electron-withdrawing substituents, but protonation can activate them towards ring-opening or polymerization. pharmaguideline.com The presence of an adjacent furan ring can influence the stability of potential carbocationic intermediates formed during electrophilic opening.

Epoxides, particularly those adjacent to unsaturated systems like a furan ring, can undergo various rearrangement reactions. These can be triggered by acid or base catalysts or by thermal conditions. One notable rearrangement is the conversion of a vinyloxirane to a dihydrofuran. researchgate.net For Furan, 2-(2R)-oxiranyl-, this could conceptually involve the furan acting as a vinylogous system. Such rearrangements can be synthetically powerful, allowing for the construction of new heterocyclic frameworks. researchgate.net The inherent strain of the oxirane ring provides the thermodynamic driving force for these transformations. bris.ac.uk

The reactivity of the epoxide can initiate a cascade of reactions, particularly in polyepoxide precursors. mit.edu In the context of Furan, 2-(2R)-oxiranyl-, an initial ring-opening could generate a nucleophile that subsequently attacks another electrophilic site in the molecule or triggers a cyclization. Epoxide-opening cascades are a powerful strategy for the rapid assembly of complex polyether natural products. mit.edunih.gov These cascades can be initiated by Lewis or Brønsted acids. nih.govmit.edu The regioselectivity of the initial epoxide opening is crucial in directing the outcome of the entire cascade. nih.gov For instance, the opening of an epoxide can be directed by a trimethylsilyl group, which is then removed during the cascade. nih.gov

Reactions of the Furan Ring

The furan ring in Furan, 2-(2R)-oxiranyl- behaves as an electron-rich diene, making it amenable to cycloaddition reactions.

The Diels-Alder reaction is a hallmark of furan chemistry. The furan ring can react with a variety of dienophiles, particularly electron-deficient ones like maleimides, to form oxanorbornene adducts. rloginconsulting.commdpi.com The reaction between furan dienes and maleimide (B117702) dienophiles can be highly efficient, sometimes proceeding without a catalyst or solvent. mdpi.com The oxiranyl substituent on the furan ring can influence the stereoselectivity of the cycloaddition.

Intramolecular Diels-Alder reactions are also possible, where a dienophile tethered to the furan ring undergoes cycloaddition. researchgate.netnycu.edu.tw In the case of Furan, 2-(2R)-oxiranyl-, if the epoxide is opened with a nucleophile containing a dienophilic moiety, an intramolecular Diels-Alder reaction can be envisioned. researchgate.net The reaction of 2-furanmethanethiol with maleic anhydride, for example, shows a preference for Diels-Alder cycloaddition over other potential reactions. clockss.org These cycloaddition reactions are valuable for creating complex polycyclic structures. nih.gov

Table 2: Examples of Diels-Alder Reactions with Furan Derivatives
Furan DerivativeDienophileReaction TypeKey FeatureReference
FuranMaleimidesIntermolecularForms oxanorbornene adducts; can be reversible. rloginconsulting.commdpi.com
Furfuryl propargyl ethersAllenyl ether (formed in situ)IntramolecularFollowed by rearrangement. nycu.edu.tw
2-FuranmethanethiolMaleic anhydrideIntermolecularChemoselective cycloaddition over conjugate addition. clockss.org
Product of 2-furyloxirane openingTethered dienophileIntramolecularPotential for complex synthesis. researchgate.net

Electrophilic Aromatic Substitution Patterns and Selectivity

Furan is more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases electron density in the ring. pearson.compharmaguideline.com Electrophilic substitution on the furan ring of Furan, 2-(2R)-oxiranyl- is highly regioselective, with a strong preference for substitution at the C5 position (the carbon adjacent to the oxygen and opposite the oxiranyl-substituted carbon). This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction. quora.com When the electrophile attacks the C5 position, the resulting intermediate has three resonance structures, providing significant stabilization. In contrast, attack at the C3 or C4 positions results in less stable intermediates with fewer resonance contributors. quora.com

The directing effect of the oxiranyl- substituent at the C2 position also influences the regioselectivity. While the primary directing effect comes from the furan oxygen, the C2-substituent can exert secondary electronic and steric effects. However, the inherent reactivity of the furan ring generally dictates that electrophilic attack will occur at the available alpha-position (C5). pearson.com

Common electrophilic aromatic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For Furan, 2-(2R)-oxiranyl-, these reactions would be expected to yield the corresponding 5-substituted derivatives, provided the reaction conditions are mild enough to avoid undesired reactions of the acid-sensitive oxirane ring. The ring-opening of alkylidenecyclopropanone acetals under acidic conditions can produce a 1-alkylidene-2-oxyallyl cation intermediate that reacts with furan to yield products of [3+2] and [4+3] cycloaddition, as well as electrophilic substitution. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan, 2-(2R)-oxiranyl-
Position of Electrophilic AttackNumber of Resonance Structures for IntermediateRelative Stability of IntermediateMajor/Minor Product
C5 (alpha to oxygen)3HighMajor
C3 (beta to oxygen)2LowMinor
C4 (beta to oxygen)2LowMinor

Oxidation Pathways of the Furan Moiety

The furan ring in Furan, 2-(2R)-oxiranyl- is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of furans is a key transformation in the synthesis of many natural products. researchgate.net

One common oxidation pathway involves the use of peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). This reaction is believed to proceed through the formation of an initial epoxide across the furan double bond, which then rearranges to a cis-enedione. montana.edu This intermediate can undergo further reactions, including Baeyer-Villiger oxidation with additional equivalents of the peroxy acid. montana.edu In the context of Furan, 2-(2R)-oxiranyl-, the presence of the existing oxirane ring adds a layer of complexity, as it may also react with the oxidant.

Another significant oxidation method is the Achmatowicz reaction, which typically uses an oxidizing agent like N-bromosuccinimide (NBS) in the presence of an alcohol. researchgate.netacs.org This reaction converts a furan into a 6-hydroxy-2H-pyran-3(6H)-one derivative. For Furan, 2-(2R)-oxiranyl-, this would involve the oxidation of the furan ring to a pyranone system, while potentially leaving the oxirane ring intact under carefully controlled conditions.

Cytochrome P450 enzymes can also catalyze the oxidation of the furan ring, often leading to the formation of reactive metabolites. nih.govnih.gov Mechanistic studies suggest that this can proceed either through an epoxide intermediate or directly to a cis-enedione. nih.govnih.gov The reactivity of these metabolites is a significant factor in the toxicology of furan-containing compounds. nih.gov

Surface oxidation studies on palladium have shown that furan can be oxidized to products like 2(5H)-furanone and maleic anhydride. acs.orgresearchgate.net These studies provide insight into the fundamental steps of furan oxidation on metal surfaces.

Hydrogenation and Reduction Strategies

The hydrogenation of the furan ring in Furan, 2-(2R)-oxiranyl- can lead to the formation of the corresponding tetrahydrofuran (B95107) derivative. This transformation is typically achieved using heterogeneous or homogeneous catalysts. dicp.ac.cn The asymmetric hydrogenation of furans is a valuable method for producing enantiomerically enriched tetrahydrofurans, which are important structural motifs in many biologically active molecules. dicp.ac.cnnih.gov

Various catalyst systems have been developed for the hydrogenation of furans, including those based on ruthenium, iridium, and platinum. dicp.ac.cnnih.govacs.org The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For instance, studies on the hydrogenation of furfural (B47365) (a related furan derivative) have shown that at lower temperatures, hydrogenation of the furan ring is favored, while at higher temperatures, hydrogenation of the substituent can occur first. rwth-aachen.de

A study on furan hydrogenation on a Pd(111) surface using density functional theory (DFT) indicated that the reaction proceeds via sequential hydrogenation of the carbon atoms of the furan ring. rsc.org The formation of a hydrofuran intermediate is a key step in both the full hydrogenation to tetrahydrofuran and potential ring-opening reactions. rsc.org

It is important to consider that under certain hydrogenation conditions, the oxirane ring may also be reduced. The chemoselectivity of the reduction will depend on the catalyst and reaction parameters employed.

Synergistic Reactivity Between Furan and Oxirane Moieties

The proximate furan and oxirane functionalities in Furan, 2-(2R)-oxiranyl- can engage in synergistic reactions, leading to the formation of complex cyclic and polycyclic structures.

Chemo- and Regioselective Transformations

The presence of two reactive sites in Furan, 2-(2R)-oxiranyl- necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. For instance, in reactions with nucleophiles, the oxirane ring is the primary site of attack. The regioselectivity of this attack (at C2' or C3' of the oxirane) will be influenced by steric and electronic factors, as well as the nature of the nucleophile and any catalyst used.

In reactions involving electrophiles, the furan ring is the more reactive site. However, strongly acidic conditions can lead to the undesired opening of the oxirane ring. Therefore, achieving selective electrophilic substitution on the furan ring requires mild reaction conditions.

The ring-opening of donor-acceptor oxiranes with N-heteroaromatics has been shown to proceed with high chemo- and regioselectivity, favoring C-C bond cleavage. researchgate.net While Furan, 2-(2R)-oxiranyl- is not a donor-acceptor oxirane in the typical sense, this highlights the potential for selective transformations of the oxirane ring in the presence of a heterocyclic system.

Mechanistic Investigations of Key Transformations

Mechanistic studies are crucial for understanding and predicting the outcomes of reactions involving Furan, 2-(2R)-oxiranyl-.

The oxidation of furans by cytochrome P450 has been investigated using DFT calculations. These studies suggest that the reaction can proceed directly to a cis-enedione without the formation of a discrete epoxide intermediate. nih.gov This has significant implications for understanding the bioactivation and potential toxicity of furan-containing compounds. nih.gov

Mechanistic studies on the metal-catalyzed conversion of alkynyloxiranes to furans have revealed a cascade pathway involving the initial opening of the epoxide, followed by cyclization and elimination, rather than a direct intramolecular addition of the oxirane oxygen to a metal-alkyne complex. acs.orghud.ac.uk

The acid-catalyzed rearrangement of 2-oxiranyl-vinyl benzotriazoles to 2,4-disubstituted furans has been shown to proceed through an intermediate oxirane that undergoes rearrangement. semanticscholar.org This type of mechanistic insight is valuable for designing synthetic routes to substituted furans.

Investigations into the reactions of oxiranyl 'remote' anions, generated by deprotonation of a proton beta to the oxirane ring, have shown that these anions are stabilized by chelation and can undergo stereoselective alkylation. researchgate.net This demonstrates the potential for generating and reacting with anionic species in proximity to the oxirane ring.

Table 2: Summary of Mechanistic Pathways for Furan, 2-(2R)-oxiranyl- Transformations
TransformationKey Intermediate(s)Catalyst/Reagent TypeReferences
Furan Oxidation (Peroxy Acid)Epoxide, cis-enedionem-CPBA montana.edu
Furan Oxidation (Enzymatic)Epoxide or cis-enedioneCytochrome P450 nih.govnih.gov
Alkynyloxirane to Furan ConversionEpoxide-opened species, dihydrofuranAg or Au salts acs.org
Furan HydrogenationHydrofuranPd, Pt, Ru, Ir catalysts rsc.org

Stereochemical Aspects in Furan, 2 2r Oxiranyl Chemistry

Absolute Configuration Assignment and Determination Methods

The unambiguous assignment of the (2R) configuration at the chiral center of the oxirane ring is crucial for understanding and predicting the stereochemical outcome of its reactions. Several methods can be employed to determine the absolute configuration of chiral epoxides like Furan (B31954), 2-(2R)-oxiranyl-. researchgate.netpurechemistry.org

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules. researchgate.netnih.govresearchgate.netmetu.edu.tr These methods rely on the differential absorption of left and right circularly polarized light by the chiral molecule. By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration, the absolute stereochemistry can be confidently assigned. researchgate.netnih.gov For Furan, 2-(2R)-oxiranyl-, the chromophoric furan ring and the chiral oxirane moiety would give rise to characteristic chiroptical signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy does not differentiate between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed to determine the absolute configuration. purechemistry.orgnih.govrsc.orgresearchgate.net Reaction of the epoxide with a chiral acid, for instance, would lead to the formation of diastereomeric esters. The NMR spectra of these diastereomers would exhibit distinct chemical shifts and coupling constants, which can be analyzed to deduce the absolute configuration of the original epoxide. The Mosher's acid method and the use of chiral lanthanide shift reagents are common examples of this approach. nih.gov

X-ray Crystallography: If a suitable single crystal of Furan, 2-(2R)-oxiranyl- or a crystalline derivative can be obtained, X-ray crystallography provides the most definitive determination of its three-dimensional structure, including the absolute configuration. purechemistry.orgd-nb.info This technique allows for the direct visualization of the atomic arrangement in the solid state.

Method Principle Application to Furan, 2-(2R)-oxiranyl-
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light. researchgate.netThe furan chromophore would contribute to the ECD spectrum, allowing for comparison with theoretical calculations.
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light. researchgate.netProvides detailed structural information from the vibrational transitions of the entire molecule. researchgate.net
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectra. rsc.orgReaction of the oxirane with a chiral acid would yield diastereomeric esters with distinguishable NMR signals.
X-ray CrystallographyDiffraction of X-rays by a single crystal. purechemistry.orgProvides an unambiguous three-dimensional structure and absolute configuration if a suitable crystal is formed.

Diastereoselective Control in Synthetic Transformations

In reactions where a new stereocenter is created in a molecule that already contains a chiral center, the formation of one diastereomer over the other is known as diastereoselectivity. For Furan, 2-(2R)-oxiranyl-, the existing (R)-configured stereocenter can influence the stereochemical outcome of subsequent reactions.

Epoxidation of 2-Vinylfuran: The synthesis of Furan, 2-(2R)-oxiranyl- itself can be achieved through the diastereoselective epoxidation of 2-vinylfuran using a chiral catalyst. researchgate.netsemanticscholar.org For example, the Sharpless asymmetric epoxidation can be employed to introduce the epoxide with a high degree of enantioselectivity, leading to the desired (2R) isomer. slideshare.net

Nucleophilic Ring-Opening: The reaction of the oxirane ring with nucleophiles is a common transformation. The approach of the nucleophile can be directed by the existing stereocenter, leading to the preferential formation of one diastereomer. For instance, the nucleophilic attack at the less substituted carbon of the oxirane ring can proceed with a high degree of diastereoselectivity, influenced by the steric hindrance and electronic effects of the furan ring and its orientation. mdpi.com

Metal-Catalyzed Reactions: In metal-catalyzed reactions, the coordination of the metal to the oxygen atoms of the furan and/or oxirane can create a rigid transition state, leading to high diastereoselectivity. researchgate.net For example, the diastereoselective synthesis of substituted dihydrofurans can be achieved through intramolecular aldol (B89426) reactions of precursors derived from furan-containing epoxides. scirp.org

Reaction Type Controlling Factors Expected Outcome for Furan, 2-(2R)-oxiranyl-
Nucleophilic Epoxide OpeningSteric hindrance from the furan ring, chelation control.Preferential formation of one diastereomer upon attack at the terminal carbon of the oxirane.
Addition to the Furan RingDirecting effects of the oxiranyl substituent.Diastereoselective addition to the furan ring, depending on the reaction conditions.
Metal-Catalyzed CyclizationsCoordination of the metal to the oxygen atoms.Formation of cyclic products with high diastereomeric purity.

Enantiomeric Purity Maintenance and Racemization Pathways

Maintaining the enantiomeric purity of Furan, 2-(2R)-oxiranyl- is critical for its application in stereoselective synthesis. Racemization, the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, can occur under certain conditions.

Mechanisms of Racemization: For epoxides, racemization can be catalyzed by acids or bases. rsc.org Acid-catalyzed racemization can proceed through the formation of a transient carbocation intermediate, which can be attacked by a nucleophile from either face, leading to a loss of stereochemical information. acs.org Base-catalyzed racemization can occur via the opening of the epoxide ring to form a diol, which can then re-close to form either enantiomer. google.com

Maintaining Enantiomeric Purity: To prevent racemization, it is essential to handle Furan, 2-(2R)-oxiranyl- under neutral or carefully controlled pH conditions. The use of non-nucleophilic and non-acidic/basic reagents and solvents is recommended. Storage at low temperatures can also help to minimize the rate of any potential racemization pathways. The enantiomeric excess (ee) of the compound can be monitored using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govresearchgate.netuni-giessen.deutsouthwestern.edu

Conformational Analysis and its Influence on Reactivity and Selectivity

The three-dimensional shape of a molecule is not static, and different spatial arrangements of atoms, known as conformations, can exist due to rotation around single bonds. scribd.comchemistrysteps.com The relative energies of these conformations can significantly impact the molecule's reactivity and the selectivity of its reactions. princeton.edu

Conformations of Furan, 2-(2R)-oxiranyl-: The relative orientation of the furan and oxirane rings in Furan, 2-(2R)-oxiranyl- is determined by rotation around the C-C bond connecting the two rings. The two main conformations are likely to be the syn and anti conformers, where the furan ring is either on the same side or the opposite side of the oxirane ring, respectively. researchgate.net The stability of these conformers will be influenced by steric interactions between the rings and electronic effects. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these conformers and predict the most stable arrangement. researchgate.net

Influence on Reactivity: The conformational preference of Furan, 2-(2R)-oxiranyl- can influence the accessibility of the reaction centers. For example, in a nucleophilic ring-opening reaction, the preferred conformation may expose one face of the epoxide ring more than the other, leading to a higher rate of reaction from that direction. This can be a key factor in achieving high diastereoselectivity. The conformation of the molecule can also affect its ability to chelate to metal catalysts, which in turn can influence the outcome of metal-catalyzed reactions.

Conformer Description Potential Influence on Reactivity
SynFuran and oxirane rings are on the same side.May facilitate intramolecular reactions or chelation with certain metal catalysts.
AntiFuran and oxirane rings are on opposite sides.May be sterically less hindered, allowing for easier approach of bulky reagents.

Stereochemical Retention and Inversion at Chiral Centers

In chemical reactions involving a chiral center, the stereochemistry can either be retained or inverted. wvu.edu The outcome depends on the reaction mechanism.

Nucleophilic Ring-Opening of the Oxirane: The reaction of the oxirane ring in Furan, 2-(2R)-oxiranyl- with a nucleophile is a classic example where the stereochemistry can be controlled. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. researchgate.net This involves a backside attack of the nucleophile on one of the carbon atoms of the epoxide ring, leading to an inversion of configuration at that center. If the attack occurs at the chiral center (the carbon attached to the furan ring), its configuration will be inverted from (R) to (S).

The stereochemical outcome of reactions at the chiral center of Furan, 2-(2R)-oxiranyl- is a critical consideration in its use as a building block in the synthesis of more complex molecules.

Computational and Theoretical Studies on Furan, 2 2r Oxiranyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of Furan (B31954), 2-(2R)-oxiranyl-. northwestern.edu These calculations, often employing methods like Density Functional Theory (DFT) and ab initio molecular orbital theory, elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior. sumitomo-chem.co.jprsc.org

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. rsc.org A smaller gap generally indicates higher reactivity.

For Furan, 2-(2R)-oxiranyl-, the HOMO is expected to be localized primarily on the electron-rich furan ring, making it susceptible to electrophilic attack. The LUMO, conversely, is likely centered on the strained oxirane ring, a site prone to nucleophilic attack. The specific energies and spatial distributions of these orbitals can be precisely calculated, providing a quantitative basis for predicting chemical behavior. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of Furan, 2-(2R)-oxiranyl- (Exemplary Data)

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-31G(d)
LUMO Energy-0.8 eVB3LYP/6-31G(d)
HOMO-LUMO Gap5.7 eVB3LYP/6-31G(d)
Dipole Moment1.9 DB3LYP/6-31G(d)

Note: These are representative values and can vary depending on the computational method and basis set used.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving complex organic molecules like Furan, 2-(2R)-oxiranyl-. sumitomo-chem.co.jpmdpi.com DFT calculations allow chemists to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most favorable reaction pathways. researchgate.netpku.edu.cn

For Furan, 2-(2R)-oxiranyl-, a primary area of interest is the ring-opening of the oxirane. This can be initiated by either nucleophiles or acids, and DFT can model these processes in detail. For instance, in a nucleophilic attack, DFT can predict whether the nucleophile will attack the more or less substituted carbon of the oxirane ring (regioselectivity) and from which face of the molecule (stereoselectivity). acs.org

Similarly, in acid-catalyzed ring-opening, DFT can elucidate the structure of the protonated intermediate and the subsequent steps leading to the final product. These calculations can also shed light on more complex transformations, such as rearrangements or cycloaddition reactions involving the furan ring. researchgate.netrsc.org

Transition State Modeling and Kinetic Studies

A crucial aspect of understanding a chemical reaction is characterizing its transition state—the highest energy point along the reaction coordinate. acs.org Modeling this fleeting structure is a key strength of computational chemistry. By locating the transition state on the potential energy surface, its geometry, energy, and vibrational frequencies can be determined.

This information is vital for kinetic studies, as the energy of the transition state relative to the reactants determines the activation energy of the reaction. nih.gov A lower activation energy corresponds to a faster reaction rate. For Furan, 2-(2R)-oxiranyl-, transition state modeling can be used to compare the feasibility of different reaction pathways, such as the competition between ring-opening at the two different carbons of the oxirane. researchgate.net

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Ring-Opening of Furan, 2-(2R)-oxiranyl-

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)
Attack at C2Trigonal bipyramidal-like15.2
Attack at C3Trigonal bipyramidal-like18.5

Note: These are hypothetical values for illustrative purposes. Actual values depend on the specific nucleophile and reaction conditions.

Molecular Dynamics Simulations for Conformational Landscapes

Furan, 2-(2R)-oxiranyl- is not a rigid molecule. The bond between the furan and oxirane rings allows for rotation, leading to different spatial arrangements, or conformations. rsc.orgrsc.org Molecular dynamics (MD) simulations are a powerful computational technique for exploring this conformational landscape. frontiersin.orgnih.gov

MD simulations model the movement of atoms over time, governed by the forces between them. By running these simulations, it's possible to identify the most stable conformations of the molecule and the energy barriers between them. This information is crucial because the reactivity of the molecule can be highly dependent on its conformation. For example, a particular conformation might be required for a specific reaction to occur.

Prediction of Reactivity and Selectivity Profiles

A major goal of computational chemistry is to predict how a molecule will react and what products it will form. nih.govchemrxiv.org For Furan, 2-(2R)-oxiranyl-, this involves predicting its reactivity towards various reagents and the selectivity of these reactions. jstar-research.com

Computational models can predict several aspects of reactivity:

Regioselectivity: In reactions like the ring-opening of the oxirane, these models can predict which of the two carbons will be attacked. researchgate.net

Stereoselectivity: The models can predict the stereochemical outcome of a reaction, which is particularly important for a chiral molecule like Furan, 2-(2R)-oxiranyl-.

Chemoselectivity: If a reagent could potentially react with either the furan ring or the oxirane ring, computational models can predict which reaction is more likely to occur. nih.gov

These predictions are often based on analyzing the electronic structure (e.g., charge distribution, frontier orbitals) and the calculated energies of different reaction pathways. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of Furan (B31954), 2-(2R)-oxiranyl-. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for the furan and oxirane ring protons. The protons on the furan ring typically appear in the aromatic region of the spectrum. rsc.org Specifically, the proton at the C5 position of the furan ring is expected to resonate at a distinct chemical shift. The protons of the oxirane ring, being part of a strained three-membered ring, show specific chemical shifts and coupling patterns that are crucial for confirming the presence of the epoxide moiety. rsc.org The coupling constants (J-values) between the oxirane protons can provide valuable information about their relative stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Furan, 2-(2R)-oxiranyl-

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Furan-H36.2-6.4110-112
Furan-H46.3-6.5109-111
Furan-H57.3-7.5141-143
Furan-C2-151-153
Oxirane-CH3.1-3.349-51
Oxirane-CH₂2.4-2.944-46

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Molecular Formula Validation: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or electron ionization (EI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula of Furan, 2-(2R)-oxiranyl-, confirming its elemental composition of C₆H₆O₂.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. whitman.edu The analysis of these fragment ions provides valuable structural information. For Furan, 2-(2R)-oxiranyl-, common fragmentation pathways may involve the opening of the oxirane ring or cleavage of the bond between the furan and oxirane moieties. researchgate.net The fragmentation pattern is often unique to the molecule and can be used as a fingerprint for its identification. ed.ac.uk For instance, the loss of a CHO group from the furan ring or the loss of ethylene (B1197577) oxide from the oxirane ring could be observed. nih.gov

Table 2: Expected Mass Spectrometry Data for Furan, 2-(2R)-oxiranyl-

Ionm/z (expected)Description
[M]⁺110.0368Molecular Ion
[M-CHO]⁺81.0341Loss of formyl radical
[M-C₂H₄O]⁺66.0106Loss of ethylene oxide
[C₄H₃O]⁺67.0184Furyl cation

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for assessing the purity of Furan, 2-(2R)-oxiranyl- and for determining its enantiomeric excess (e.e.), which is a critical parameter for a chiral compound.

Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to determine the chemical purity of the compound. By separating the sample into its individual components, these methods can detect and quantify any impurities present.

Enantiomeric Excess Determination: To separate and quantify the two enantiomers of a chiral compound, chiral chromatography is employed. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. uma.es By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. heraldopenaccess.us

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to resolve the enantiomers. hplc.sk This method is particularly suitable for volatile compounds like Furan, 2-(2R)-oxiranyl-.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. iitm.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of Furan, 2-(2R)-oxiranyl- will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. globalresearchonline.net Key expected absorptions include:

Furan Ring Vibrations: C-H stretching vibrations around 3100-3150 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and the characteristic C-O-C stretching of the furan ring. acs.org

Oxirane Ring Vibrations: Asymmetric and symmetric C-H stretching of the CH₂ group, and the characteristic ring "breathing" and C-O stretching vibrations of the epoxide ring, often found around 1250 cm⁻¹ and in the 800-950 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C bonds of the furan ring are expected to show strong Raman scattering.

Table 3: Characteristic Vibrational Frequencies for Furan, 2-(2R)-oxiranyl-

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Furan C-HStretching3100-3150
Furan C=CStretching1500-1600
Furan C-O-CStretching1000-1150
Oxirane C-HStretching2990-3050
Oxirane RingBreathing/C-O Stretch800-950, ~1250

X-Ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of Furan, 2-(2R)-oxiranyl- or a derivative can be obtained, this technique can provide precise bond lengths, bond angles, and the absolute configuration of the chiral center. This method offers unequivocal proof of the (R) stereochemistry of the oxiranyl moiety. The resulting crystal structure would reveal the planarity of the furan ring and the specific spatial arrangement of the oxirane ring relative to it. researchgate.net

Chiroptical Methods for Stereochemical Studies (e.g., ECD, ORD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful techniques for studying the stereochemistry of chiral molecules in solution. taylorfrancis.com These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. fiveable.me The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the chiral centers in the molecule. researchgate.net Theoretical calculations of the ECD spectrum for the (R)- and (S)-enantiomers can be compared with the experimental spectrum to confidently assign the absolute stereochemistry.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. googleapis.com Similar to ECD, the ORD curve is characteristic of a specific enantiomer and can be used to determine the absolute configuration. fiveable.me

Role As a Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the oxirane ring in Furan (B31954), 2-(2R)-oxiranyl- makes it an excellent precursor for the synthesis of more complex heterocyclic systems. The ring-opening of the epoxide can be achieved with a variety of nucleophiles, leading to the introduction of new functional groups and the extension of the molecular framework. This process is often highly regioselective and stereospecific, a consequence of the chiral center in the oxirane ring.

Under basic or nucleophilic conditions, the attack typically occurs at the less substituted carbon of the epoxide, following an SN2 mechanism. This allows for the controlled introduction of functionalities such as azides, amines, and thiols, which can then participate in subsequent cyclization reactions to form a diverse array of nitrogen- and sulfur-containing heterocycles.

Conversely, Lewis acid-catalyzed ring-opening reactions can proceed with different regioselectivity, often favoring attack at the more substituted carbon. This alternative reaction pathway further expands the synthetic utility of Furan, 2-(2R)-oxiranyl-, enabling the formation of different constitutional isomers of functionalized furan derivatives. These derivatives can then be elaborated into a variety of complex heterocyclic structures through intramolecular cyclizations or intermolecular cycloaddition reactions. The furan ring itself can also participate in transformations, such as Diels-Alder reactions, to construct fused or bridged ring systems.

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Furan, 2-(2R)-oxiranyl-

Reaction ConditionsNucleophileMajor Product Regioisomer
Basic (e.g., NaH, K₂CO₃)R-NH₂Attack at the terminal carbon
Lewis Acidic (e.g., BF₃·OEt₂)R-OHAttack at the furan-substituted carbon
Organocuprates (e.g., R₂CuLi)R⁻Attack at the terminal carbon

Integration into Polycyclic Architectures and Ladder Polyethers

The synthesis of polycyclic architectures, particularly the ladder-like structures of polyether natural products, represents a significant challenge in organic synthesis. Furan, 2-(2R)-oxiranyl- and analogous chiral epoxides serve as key building blocks in strategies aimed at constructing these complex molecules. The cornerstone of these strategies often involves a cascade of epoxide-opening reactions. nih.govresearchgate.net

This biomimetic approach mimics the proposed biosynthesis of ladder polyethers, where a polyepoxide precursor undergoes a series of sequential cyclizations to form the characteristic fused tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. nih.govresearchgate.net The stereochemistry of the starting epoxide is crucial in dictating the stereochemical outcome of the cyclization cascade, making enantiomerically pure building blocks like Furan, 2-(2R)-oxiranyl- indispensable.

In a typical synthetic sequence, the furan moiety can be transformed into a more suitable precursor for the cascade reaction. For instance, oxidation of the furan ring can lead to the formation of a pyranone, which can then be further elaborated. The epoxide ring is then opened by an internal nucleophile, initiating the cyclization cascade. Each subsequent epoxide opening is triggered by the newly formed hydroxyl group from the previous cyclization event, propagating the ring-forming sequence down the molecular chain. The inherent chirality of Furan, 2-(2R)-oxiranyl- ensures the transfer of stereochemical information throughout the construction of the polycyclic system.

Chiral Auxiliary or Chiral Pool Starting Material in Asymmetric Synthesis

Furan, 2-(2R)-oxiranyl- is a valuable asset in the realm of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. It can be utilized in two primary ways: as a chiral auxiliary or as a chiral pool starting material.

As a chiral auxiliary , the molecule is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The inherent chirality of the furan-epoxide moiety influences the approach of reagents, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter has been created, the auxiliary can be cleaved from the molecule and potentially recycled.

More commonly, Furan, 2-(2R)-oxiranyl- is employed as a chiral pool starting material . The term "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources. By starting a synthesis with an already stereochemically defined molecule like Furan, 2-(2R)-oxiranyl-, the chirality is carried through the synthetic sequence, obviating the need for a separate asymmetric induction step. The well-defined stereocenter of the oxirane ring serves as a foundation upon which the rest of the target molecule is constructed. The subsequent transformations, such as the regioselective and stereospecific ring-opening of the epoxide, allow for the creation of new stereocenters with a high degree of predictability.

Contribution to the Synthesis of Natural Product Scaffolds (excluding any bioactive or clinical context)

The structural motifs present in Furan, 2-(2R)-oxiranyl- are found within the carbon skeletons of numerous natural products. Consequently, this chiral building block has been utilized in the total synthesis of various complex natural product scaffolds. The furan ring, for example, is a common feature in a wide range of secondary metabolites. mdpi.comresearchgate.net

The synthetic utility of Furan, 2-(2R)-oxiranyl- in this context lies in its ability to undergo a variety of transformations to construct the core structures of these natural products. The epoxide can be opened with a range of carbon nucleophiles, such as organometallic reagents, to form new carbon-carbon bonds. mdpi.comnih.gov This is a powerful method for elaborating the carbon skeleton and introducing side chains with the correct stereochemistry.

Furthermore, the furan ring itself can be chemically manipulated. For instance, it can be hydrogenated to a tetrahydrofuran ring, a common structural unit in many natural products. Alternatively, oxidative cleavage of the furan ring can provide access to dicarbonyl compounds, which are versatile intermediates for further synthetic transformations. The combination of these reactions allows for the efficient and stereocontrolled assembly of complex molecular frameworks from a relatively simple and readily available starting material.

Table 2: Key Transformations of Furan, 2-(2R)-oxiranyl- in Natural Product Scaffold Synthesis

TransformationReagentsResulting Structural Motif
Epoxide Ring-OpeningOrganocuprates, Grignard ReagentsStereodefined secondary alcohol with a new C-C bond
Furan HydrogenationH₂, Pd/C or Rh/Al₂O₃Tetrahydrofuran ring
Furan Oxidationm-CPBA, NBS/H₂OButenolide or related dicarbonyl compounds
Diels-Alder ReactionDienophilesFused or bridged bicyclic systems

Applications in Advanced Polymer Architectures (excluding specific material properties)

The reactivity of both the furan and oxirane functionalities in Furan, 2-(2R)-oxiranyl- makes it a promising monomer for the synthesis of advanced polymer architectures. The ring-opening polymerization (ROP) of the epoxide is a well-established method for producing polyethers. The use of a chiral monomer like Furan, 2-(2R)-oxiranyl- can lead to the formation of isotactic or syndiotactic polymers with controlled stereochemistry along the polymer backbone. The specific stereostructure of the resulting polymer is highly dependent on the nature of the initiator used for the polymerization.

The polymerization of 2-furyloxirane has been investigated using various initiators, leading to polyethers with different degrees of structural regularity. researchgate.net Anionic and coordination initiators have been employed, with some catalysts, such as aluminum isopropoxide, showing the ability to produce polymers with more regular structures resulting from preferential ring-opening at one of the oxirane carbons. researchgate.net

Furthermore, the furan moiety in the polymer side chains provides a handle for post-polymerization modification. For example, the furan rings can participate in Diels-Alder reactions with suitable dienophiles, allowing for the cross-linking of the polymer chains to form network structures. This "click" type reaction is highly efficient and can be used to create materials with tunable network densities. The reversibility of the Diels-Alder reaction can also be exploited to create self-healing or reprocessable polymer networks.

Future Research Directions and Challenges in Furan, 2 2r Oxiranyl Chemistry

Development of Novel and Efficient Catalytic Asymmetric Synthetic Routes

The enantioselective synthesis of Furan (B31954), 2-(2R)-oxiranyl- is a critical area for future research. While classical methods like the Sharpless asymmetric epoxidation of 2-vinylfuran offer a foundational approach, there is a pressing need for more efficient, atom-economical, and sustainable catalytic systems. dalalinstitute.comwikipedia.orgjrchen-group.comharvard.eduorganic-chemistry.org

Future research should focus on:

Organocatalysis: The development of chiral ketone-based organocatalysts for the asymmetric epoxidation of 2-vinylfuran presents a promising metal-free alternative. enamine.net Research in this area should aim to design catalysts that exhibit high enantioselectivity and turnover numbers, while operating under mild reaction conditions.

Biocatalysis: The use of enzymes, such as monooxygenases or halohydrin dehalogenases, for the enantioselective synthesis of Furan, 2-(2R)-oxiranyl- is a largely unexplored and highly promising avenue. researchgate.netnih.gov Biocatalytic methods offer the potential for exceptional selectivity and operation under environmentally benign aqueous conditions. Challenges include enzyme discovery, engineering for substrate specificity and stability, and process optimization for large-scale production.

Transition-Metal Catalysis: Beyond titanium-based systems, the exploration of other transition metals for the asymmetric epoxidation of 2-vinylfuran could lead to novel catalytic systems with improved performance and broader functional group tolerance.

Catalytic ApproachPotential AdvantagesKey Research Challenges
Organocatalysis Metal-free, milder reaction conditionsCatalyst design for high enantioselectivity and turnover
Biocatalysis High selectivity, environmentally benignEnzyme discovery, engineering, and process optimization
Transition-Metal Catalysis Potential for novel reactivity and efficiencyCatalyst cost, toxicity, and removal from products

Exploration of Undiscovered Reactivity Modes and Transformations

The reactivity of Furan, 2-(2R)-oxiranyl- is largely centered around the nucleophilic ring-opening of the epoxide and reactions involving the furan ring. depauw.educore.ac.uk However, there is significant scope for uncovering novel reactivity modes and transformations.

Future research directions include:

Tandem Reactions: Designing tandem reactions that involve the initial ring-opening of the epoxide followed by an intramolecular reaction with the furan ring could provide rapid access to complex heterocyclic scaffolds. nih.govnih.govresearchgate.net For instance, a nucleophilic attack on the epoxide could be followed by an intramolecular Friedel-Crafts-type reaction or a cycloaddition.

Cycloaddition Reactions: Investigating the participation of the furan ring or the epoxide moiety in various cycloaddition reactions, such as [4+2], [3+2], or [2+2] cycloadditions, could lead to the synthesis of novel polycyclic architectures. researchgate.net The stereochemistry of the oxirane can be expected to exert significant diastereocontrol in such transformations.

Photocatalytic Transformations: The use of photoredox catalysis could unlock novel reactivity patterns for Furan, 2-(2R)-oxiranyl-. researchgate.net For example, single-electron transfer processes could initiate radical-mediated ring-opening or coupling reactions, leading to products that are inaccessible through traditional ionic pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for Furan, 2-(2R)-oxiranyl- and its derivatives to continuous flow and automated platforms is a crucial step towards more efficient, scalable, and safer chemical manufacturing. nih.gov

Key areas for future development include:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of Furan, 2-(2R)-oxiranyl- would offer advantages such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for in-line purification and analysis.

Automated Reaction Optimization: The use of automated synthesis platforms can accelerate the discovery and optimization of new reactions and catalytic systems for Furan, 2-(2R)-oxiranyl-. High-throughput screening of catalysts, solvents, and reaction conditions can significantly reduce the time and resources required for methods development.

In-line Analysis and Process Analytical Technology (PAT): Integrating in-line analytical techniques, such as spectroscopy and chromatography, into flow synthesis setups will enable real-time monitoring of reaction progress, leading to better process control and optimization.

TechnologyPotential Benefits for Furan, 2-(2R)-oxiranyl- Chemistry
Flow Chemistry Improved safety, scalability, and process control
Automated Synthesis Accelerated reaction discovery and optimization
In-line Analysis (PAT) Real-time process monitoring and control

Advanced Mechanistic Insights through Operando Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of Furan, 2-(2R)-oxiranyl- is essential for the rational design of improved catalysts and processes. Operando spectroscopy, which allows for the study of catalytic systems under actual reaction conditions, is a powerful tool for gaining such insights. mdpi.comresearchgate.net

Future research should leverage techniques such as:

Operando Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the structure and concentration of reactants, intermediates, and products on the catalyst surface and in the reaction medium. researchgate.net This can help to identify key catalytic species and elucidate reaction pathways.

Operando X-ray Absorption Spectroscopy (XAS): XAS can provide information on the electronic structure and coordination environment of metal centers in catalysts, offering insights into the catalyst's active state and deactivation mechanisms.

Computational Chemistry: In conjunction with experimental data from operando spectroscopy, density functional theory (DFT) calculations can be used to model reaction pathways, transition states, and catalyst-substrate interactions, providing a detailed atomistic understanding of the reaction mechanism.

Design of Next-Generation Chiral Building Blocks from Furan, 2-(2R)-oxiranyl-

Furan, 2-(2R)-oxiranyl- is not only a target for synthesis but also a valuable starting material for the creation of more complex and functionally diverse chiral building blocks. enamine.netnih.govsigmaaldrich.com The strategic manipulation of its furan and epoxide moieties can lead to a wide array of novel synthons for drug discovery and natural product synthesis.

Future research in this area should focus on:

Diversity-Oriented Synthesis (DOS): Utilizing Furan, 2-(2R)-oxiranyl- as a scaffold in diversity-oriented synthesis can lead to the rapid generation of libraries of complex and stereochemically rich molecules. depauw.educore.ac.uk This approach is particularly valuable for the discovery of new bioactive compounds.

Synthesis of Bioactive Compound Intermediates: The targeted transformation of Furan, 2-(2R)-oxiranyl- into key intermediates for the synthesis of known or novel bioactive molecules is a promising area of research. ijabbr.comshareok.org The inherent chirality and functionality of this building block can significantly shorten synthetic routes to complex targets.

Development of Novel Chiral Ligands: The furan and the resulting diol or amino alcohol functionalities after ring-opening can serve as coordination sites for metal ions. This opens up the possibility of designing and synthesizing novel chiral ligands for asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2R)-oxiranyl-furan, and what key spectroscopic techniques confirm its structure?

  • Methodological Answer : Synthesis typically involves epoxidation of furan derivatives using stereoselective oxidizing agents. For example, asymmetric epoxidation of 2-vinylfuran precursors can yield the (2R)-oxiranyl configuration . Structural confirmation relies on 1^1H/13^{13}C NMR to identify characteristic oxirane ring protons (δ ~3.1–3.5 ppm) and furan resonances (δ ~6.3–7.4 ppm). X-ray crystallography is critical for resolving stereochemistry, as demonstrated in studies of related epoxides .

Q. What are the primary safety considerations when handling 2-(2R)-oxiranyl-furan in laboratory settings?

  • Methodological Answer : The compound exhibits acute oral toxicity (LD50_{50} ~80 mg/kg in rodents) and skin irritation . Use fume hoods to avoid inhalation of vapors, and employ nitrile gloves coupled with lab coats. Emergency measures include rinsing eyes with water for ≥15 minutes and administering oxygen if inhaled . Toxicity discrepancies between studies may arise from purity variations, necessitating batch-specific SDS reviews .

Advanced Research Questions

Q. How does the stereochemistry of the oxirane ring influence the reactivity of 2-(2R)-oxiranyl-furan in Diels-Alder reactions?

  • Methodological Answer : The (2R) configuration directs regioselectivity in cycloadditions. Computational modeling (DFT) predicts enhanced electron density at the oxirane's β-carbon, favoring nucleophilic attacks. Experimental validation using methyl acrylate as a dienophile shows 85% endo selectivity, confirmed by HPLC and 1^1H NMR analysis . Competing pathways (e.g., ring-opening vs. cycloaddition) require kinetic studies under varied temperatures (25–80°C) to optimize yields .

Q. What methodological challenges arise in resolving conflicting data on the dimerization kinetics of 2-(2R)-oxiranyl-furan derivatives?

  • Methodological Answer : Contradictions in dimerization rates (e.g., solvent polarity effects) stem from inconsistent reaction monitoring. Use time-resolved FT-IR or in-situ NMR to track intermediates. For example, polar aprotic solvents (DMF) accelerate dimerization by stabilizing zwitterionic transition states, while nonpolar solvents favor monomeric species . Discrepancies in activation energies (±5 kJ/mol) across studies highlight the need for standardized calorimetry protocols .

Q. How can computational modeling complement experimental data in predicting the thermodynamic stability of 2-(2R)-oxiranyl-furan under varying conditions?

  • Methodological Answer : Gas-phase thermochemical data (NIST) provide enthalpy of formation (ΔHf_f ≈ 120 kJ/mol) and Gibbs free energy (ΔG ≈ 95 kJ/mol) for stability benchmarks . Molecular dynamics simulations (AMBER/CHARMM) predict decomposition pathways at elevated temperatures (>150°C), aligning with TGA-DSC experimental data. Solvent effects (e.g., water vs. THF) on epoxide ring stability are modeled using COSMO-RS, guiding storage conditions .

Q. What strategies mitigate racemization during the synthesis of enantiopure 2-(2R)-oxiranyl-furan?

  • Methodological Answer : Racemization occurs via acid-catalyzed ring-opening. Use chiral auxiliaries (e.g., Jacobsen catalysts) to maintain stereointegrity during epoxidation . Low-temperature synthesis (−20°C) and neutral pH buffers minimize protonation of the oxirane oxygen. Enantiomeric excess (≥98%) is verified via chiral HPLC with β-cyclodextrin columns .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of 2-(2R)-oxiranyl-furan?

  • Methodological Answer : Variability in acute toxicity (e.g., intraperitoneal vs. oral LD50_{50}) may reflect differences in metabolic activation. Cross-reference studies using standardized OECD guidelines. For instance, dermal exposure data from IFRA assessments (limiting concentration to 0.1% in formulations) conflict with industrial SDS recommendations, necessitating context-specific risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.